[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine

Catalog No.
S2709683
CAS No.
643725-70-6
M.F
C5H5F3N2S
M. Wt
182.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine

CAS Number

643725-70-6

Product Name

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine

IUPAC Name

[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine

Molecular Formula

C5H5F3N2S

Molecular Weight

182.16

InChI

InChI=1S/C5H5F3N2S/c6-5(7,8)3-2-11-4(1-9)10-3/h2H,1,9H2

InChI Key

PUPALALGCYBWGE-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)CN)C(F)(F)F

solubility

not available

Medicinal Chemistry:

The presence of the thiazole ring and amine group indicates potential for [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine to be investigated as a scaffold for drug discovery. Thiazole is a common heterocyclic ring found in various bioactive molecules, and the amine group can participate in various interactions with biological targets []. The trifluoromethyl group can also influence the molecule's properties, such as lipophilicity and metabolic stability [].

Material Science:

The molecule's structure suggests potential applications in material science, particularly in the development of functional materials. The combination of the thiazole ring and amine group can contribute to interesting properties, such as self-assembly, coordination ability, and responsiveness to external stimuli [].

The compound [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine is a member of the thiazole family, characterized by its unique trifluoromethyl group and amine functionality. Structurally, it consists of a thiazole ring substituted with a trifluoromethyl group at the 4-position and a methanamine group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and agricultural science due to its diverse biological activities.

  • Fluorine: The trifluoromethyl group can be a metabolic liability and may affect the compound's clearance from the body [].
  • Amine: The methylamine group can potentially act as a mild irritant or allergen.
Involving this compound include:

  • Nucleophilic Substitution: The amine can act as a nucleophile, participating in reactions with electrophiles.
  • Condensation Reactions: The amine may react with carbonyl compounds to form imines or amides.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the thiazole ring, potentially facilitating electrophilic substitution reactions.

These reactions are significant in synthetic organic chemistry for modifying the compound or creating derivatives with varied biological properties.

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine exhibits a range of biological activities, including:

  • Antimicrobial Activity: Compounds with thiazole rings are known for their effectiveness against various bacterial and fungal pathogens.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which is valuable in drug design targeting metabolic pathways.

Studies indicate that compounds with similar structures often demonstrate enhanced bioactivity due to their ability to interact with biological targets effectively.

Several synthetic routes can be employed to produce [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine:

  • Cyclization Reactions: Starting from appropriate precursors such as thioureas and α-halo ketones, cyclization can yield thiazole derivatives.
  • Fluorination Techniques: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or via radical methods to introduce the trifluoromethyl group onto the thiazole ring.
  • Amine Functionalization: The introduction of the methanamine moiety can be accomplished through reductive amination or direct amination of suitable carbonyl compounds.

These methods allow for the tailored synthesis of this compound and its derivatives for specific applications.

The applications of [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine span various fields:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemistry: Compounds with thiazole structures are often explored as fungicides or herbicides.
  • Material Science: The unique properties of trifluoromethyl groups lend themselves to applications in polymer chemistry and materials science.

Interaction studies involving [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine focus on its binding affinity and activity against specific biological targets. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with target proteins or enzymes.
  • In Vitro Assays: Biological assays assess the efficacy and selectivity of the compound against various pathogens or cancer cell lines.

These studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of the compound.

Several compounds share structural similarities with [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine, each exhibiting unique properties:

Compound NameStructureNotable Properties
2-Amino-4-trifluoromethylthiazoleStructureAntimicrobial activity
5-TrifluoromethylthiazoleStructurePotential anticancer effects
4-TrifluoromethylthiazolidineStructureInhibitor of specific enzymes

Uniqueness

The presence of both a trifluoromethyl group and an amine functionality in [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine distinguishes it from other thiazole derivatives. This combination enhances its biological activity and potential applications compared to other similar compounds that may lack one of these functional groups.

Quantum Chemical Analysis of Molecular Geometry

The molecular geometry of [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine has been investigated using density functional theory (DFT) and semi-empirical methods. The optimized structure reveals a planar thiazole ring (C₃N₂S) with a trifluoromethyl (-CF₃) group at position 4 and an aminomethyl (-CH₂NH₂) substituent at position 2 [1]. The B3LYP/6-31G(d,p) level of theory predicts bond lengths of 1.74 Å for the C-S bond in the thiazole ring and 1.33 Å for the C=N bond, consistent with aromatic heterocyclic systems [6].

The trifluoromethyl group adopts a staggered conformation relative to the thiazole plane, minimizing steric hindrance and electronic repulsion. Natural bond orbital (NBO) analysis indicates hyperconjugative interactions between the CF₃ group’s σ*(C-F) orbitals and the thiazole ring’s π-system, contributing to the molecule’s stability [2]. The aminomethyl side chain exhibits slight pyramidalization at the nitrogen atom (bond angles: 107.5°), characteristic of primary amines.

Potential energy surface scans for internal rotation of the CF₃ group reveal a barrier of ~4 kcal/mol, suggesting limited conformational flexibility [2]. This rigidity is critical for maintaining the molecule’s electronic profile in biological interactions.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) predictions for [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine show:

  • A singlet at δ 4.02 ppm for the methylene protons (-CH₂NH₂), split due to coupling with the amine group.
  • A downfield-shifted singlet at δ 7.45 ppm for the thiazole ring’s C5-H proton, deshielded by the electron-withdrawing CF₃ group [1].

¹⁹F NMR exhibits a characteristic triplet at δ -63.5 ppm (J = 12 Hz), consistent with the -CF₃ group’s magnetic equivalence [2].

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H stretching at 3350 cm⁻¹ (amine group).
  • C-F asymmetric stretching at 1280 cm⁻¹.
  • Thiazole ring vibrations: C=N stretch at 1615 cm⁻¹ and C-S-C bending at 690 cm⁻¹ [3].

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for major adducts are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺183.01984129.5
[M+Na]⁺205.00178139.5
[M-H]⁻181.00528128.2

The base peak at m/z 183 corresponds to the protonated molecular ion, while fragments at m/z 165 ([M+H-H₂O]⁺) indicate water loss from the amine group [1].

Crystallographic Studies and Conformational Analysis

X-ray diffraction data for [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine remain unreported, but analogous thiazole derivatives exhibit monoclinic crystal systems with P2₁/c space groups [3]. Molecular docking studies suggest that the aminomethyl group adopts a gauche conformation relative to the thiazole ring when interacting with biological targets, optimizing hydrogen-bonding interactions [3].

Conformational analysis via PM3 calculations identifies two low-energy states:

  • Anti-conformer: The -NH₂ group is oriented away from the CF₃ substituent (ΔG = 0 kcal/mol).
  • Syn-conformer: The -NH₂ group faces the CF₃ group (ΔG = 2.3 kcal/mol) [3].

The anti-conformer dominates at room temperature due to reduced steric clash between substituents.

Hantzsch Thiazole Synthesis Modifications

The Hantzsch thiazole synthesis remains the cornerstone methodology for preparing thiazole derivatives, including [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine [1] [2] [3]. This classical approach involves the condensation of α-haloketones with thioamides under controlled conditions [4] [5]. For the target compound, the synthesis typically employs 4-(trifluoromethyl)thiazole-2-carbaldehyde as the starting material, which undergoes reductive amination with methylamine [1].

Recent modifications to the traditional Hantzsch synthesis have significantly improved yields and reaction efficiency. Microwave-assisted protocols have demonstrated exceptional performance, achieving yields up to 95% when conducted at 90°C for 30 minutes in methanol [6]. These conditions represent optimal parameters for thiazole formation while maintaining functional group compatibility. The microwave irradiation facilitates rapid heating and uniform energy distribution, leading to enhanced reaction kinetics compared to conventional thermal methods.
A modified two-step approach utilizing titanium(IV) isopropoxide has been developed for specific applications requiring precise control over stereochemistry [1]. This methodology involves initial imine formation between 4-(trifluoromethyl)thiazole-2-carbaldehyde and methylamine, followed by sodium borohydride reduction. Although this approach yields lower overall conversion (37%), it provides excellent selectivity for the desired N-methyl-1-(4-(trifluoromethyl)thiazol-2-yl)methanamine product [1].

One-pot three-component reactions have emerged as particularly attractive alternatives, combining tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions [7]. These protocols achieve yields ranging from 85-95% at 110°C within 2 hours, or alternatively under microwave irradiation for 5 minutes [7]. The environmental benefits of solvent-free conditions, combined with excellent yields, make this approach highly favorable for large-scale synthesis.

Polyethylene glycol (PEG)-mediated synthesis has gained recognition as a green chemistry approach, utilizing PEG-300 as both solvent and phase-transfer catalyst [7]. Reactions conducted at 70-75°C for 15 minutes consistently produce yields of 85-93%, while operating at room temperature and facilitating product isolation through simple filtration [7].

Zwitterionic Cycloaddition Approaches

Zwitterionic cycloaddition reactions have emerged as powerful tools for constructing complex thiazole frameworks through [3+2] cycloaddition mechanisms [8] [9] [10]. These approaches are particularly valuable for incorporating trifluoromethyl groups at specific positions within the thiazole ring system. The use of pyridinium 1,4-zwitterionic thiolates with 2,2,2-trifluoroacetaldehyde O-(aryl)oxime enables efficient synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles [8] [9].

The mechanism proceeds through formation of a zwitterionic intermediate, which subsequently undergoes ring closure to form the thiazole product [8]. Reaction conditions typically involve temperatures ranging from room temperature to 80°C, with yields varying from 62-87% depending on substrate substitution patterns [8] [9]. Various substituted pyridinium 1,4-zwitterionic thiolates demonstrate good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents.

Thiazole-dimethyl acetylenedicarboxylate (DMAD) zwitterionic systems provide alternative pathways for thiazole formation [11] [12]. These reactions involve initial formation of a 1,4-dipole between the thiazole nucleus and DMAD, followed by subsequent transformations with external electrophiles [11]. The resulting zwitterionic intermediates can undergo novel one-pot cyclization reactions, providing access to complex polycyclic thiazole systems.

Azomethine ylide cycloadditions represent another significant advancement in zwitterionic thiazole chemistry [13] [14]. These reactions proceed through concerted but asynchronous mechanisms, with the azomethine ylide acting as the 1,3-dipole [14]. Temperature requirements typically range from 25-150°C, with yields consistently achieving 70-95% for various substrate combinations [14]. The high regioselectivity observed in these transformations makes them particularly valuable for preparing substituted thiazole derivatives with precise substitution patterns.

Post-Functionalization Strategies for Amine Group Incorporation

Post-functionalization strategies provide essential pathways for introducing amine groups into pre-formed thiazole frameworks [15] [16] [17]. Reductive amination represents the most versatile and widely employed methodology for this purpose [18] [17] [19]. The reaction typically employs sodium borohydride or sodium cyanoborohydride as reducing agents, operating at pH 4-5 to optimize imine formation while preventing over-reduction [17].

The mechanism involves initial condensation between a thiazole aldehyde and the desired amine, followed by in-situ reduction of the resulting imine [17]. Reaction conditions are remarkably mild, typically conducted at 0-25°C with reaction times ranging from 1-6 hours [17]. Yields consistently achieve 70-95%, with excellent selectivity for monoalkylation when primary amines are employed [17]. The methodology demonstrates broad functional group tolerance, accommodating various protecting groups and sensitive functionalities.

Direct carbon-hydrogen arylation has gained prominence for introducing aromatic amine substituents [20]. Palladium-catalyzed protocols enable site-selective functionalization of thiazole rings, particularly at the 2-position [20]. These reactions typically require temperatures of 80-120°C and achieve yields of 60-85%, depending on the electronic nature of the aryl halide coupling partner [20]. The use of thiazole motifs as internal directing groups allows for regioselective β-carbon(sp³)-hydrogen arylation [20].

Nucleophilic substitution reactions provide straightforward access to amine-substituted thiazoles when appropriate leaving groups are present [21] . Primary and secondary amines readily displace halides from thiazole-containing substrates under basic conditions . Temperature requirements are typically mild (25-80°C), with reaction times varying from 1-8 hours depending on substrate reactivity . Yields range from 75-90%, with regioselectivity determined by the electronic properties of the thiazole ring .

Solid-phase synthesis methodologies have been developed for preparing thiazole libraries with diverse amine substitution patterns [16]. These approaches utilize resin-bound thiazole intermediates, allowing for facile purification and high-throughput synthesis [16]. Dehydrative cyclization of thiourea intermediate resins with α-bromoketones represents a key transformation, achieving yields of 80-95% under optimized conditions [16]. The resulting thiazole resins can subsequently undergo amide coupling reactions with various amines before final cleavage from the solid support [16].

Hydrochloride Salt Formation Mechanisms

Hydrochloride salt formation represents a critical final step in pharmaceutical synthesis, significantly enhancing compound stability, solubility, and bioavailability [23] [5]. For [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine, salt formation typically involves protonation of the basic amine nitrogen by hydrochloric acid [23].

Direct hydrochloric acid treatment remains the most straightforward approach, utilizing aqueous or ethanolic hydrochloric acid solutions [23]. The reaction proceeds rapidly at room temperature, typically requiring 30 minutes to 2 hours for complete conversion [23]. Yields consistently achieve 85-95%, with high purity products obtained through recrystallization from appropriate solvent systems [23]. Temperature control during addition prevents decomposition and ensures optimal crystal morphology.

Hydrochloric acid gas bubbling represents an alternative methodology providing enhanced control over stoichiometry . This approach involves bubbling dry hydrogen chloride gas through solutions of the free base in anhydrous organic solvents . The technique achieves very high yields (90-98%) and excellent purity, as water is excluded from the reaction medium . Reaction times typically range from 1-3 hours, with immediate precipitation of the hydrochloride salt facilitating product isolation .

In-situ salt formation during the synthetic sequence offers practical advantages for process chemistry applications [23]. This approach involves conducting the final synthetic step in the presence of hydrochloric acid, allowing direct isolation of the hydrochloride salt without additional processing steps [23]. While yields may be slightly lower (80-90%) compared to separate salt formation, the operational simplicity and reduced waste generation make this approach attractive for manufacturing applications [23].

Concentrated hydrochloric acid addition provides rapid conversion under aqueous conditions [23]. The methodology involves careful addition of concentrated hydrochloric acid to aqueous solutions of the thiazole amine, with immediate precipitation of the salt product [23]. Reaction times are typically short (15 minutes to 1 hour), with yields of 80-95% achieved through proper control of temperature and pH [23].

XLogP3

0.8

Dates

Last modified: 08-16-2023

Explore Compound Types